molecular formula C14H18I3N3O6 B125727 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 76801-93-9

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Cat. No.: B125727
CAS No.: 76801-93-9
M. Wt: 705.02 g/mol
InChI Key: KAEGSAWWVYMWIQ-UHFFFAOYSA-N
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Description

5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a chemical compound known for its significant role in medical imaging, particularly as a key intermediate in the synthesis of non-ionic iodinated contrast agents used in X-ray and computed tomography (CT) imaging. This compound’s structure includes three iodine atoms, which are crucial for its radiopacity, making it highly effective in enhancing the contrast of images.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide typically involves the iodination of a precursor compound, such as 5-amino-N,N’-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide. One improved method uses potassium iodide as the iodinating agent and trichloroisocyanuric acid as the oxidant . The reaction is carried out under mild conditions, which are advantageous for industrial applications due to their safety and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves careful control of reaction parameters such as temperature, pH, and reaction time. The use of high-purity reagents and solvents is essential to ensure the quality of the final product, which is critical for its application in medical imaging.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the iodine atoms or other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include trichloroisocyanuric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is primarily used in the synthesis of non-ionic iodinated contrast agents such as iohexol, ioversol, and iodixanol . These agents are crucial in medical imaging for enhancing the visibility of internal structures in X-ray and CT scans. The compound’s high iodine content provides excellent radiopacity, making it an effective contrast medium.

In addition to its medical applications, this compound is also used in research settings to study the properties and behavior of iodinated contrast agents. Its derivatives are explored for potential use in other imaging modalities and therapeutic applications.

Mechanism of Action

The primary mechanism of action of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in medical imaging is its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of images by increasing the attenuation of X-rays in the targeted area. This allows for clearer visualization of blood vessels, tissues, and organs.

Comparison with Similar Compounds

Similar Compounds

  • Iohexol
  • Ioversol
  • Iodixanol

Comparison

Compared to other iodinated contrast agents, 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide offers unique advantages in terms of its synthesis and application. Its structure allows for efficient iodination, resulting in high-purity products suitable for medical use. Additionally, the compound’s derivatives exhibit excellent radiopacity and safety profiles, making them preferred choices in clinical settings.

Properties

IUPAC Name

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEGSAWWVYMWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18I3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998124
Record name 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
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Molecular Weight

705.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76801-93-9
Record name 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76801-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076801939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.442
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Record name 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystallization process for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in the context of industrial manufacturing?

A1: The research article highlights the importance of efficient crystallization for this compound (Compound B) in its industrial production. [] The study focuses on improving the crystallization yield of Compound B, a crucial intermediate in synthesizing non-ionic X-ray contrast agents. A nanofiltration system is employed to remove low molecular weight salts, effectively reducing Compound B's solubility in the remaining solution. This method enhances supersaturation, leading to improved crystal growth and a higher overall yield, which is essential for cost-effective large-scale manufacturing of this important pharmaceutical intermediate. []

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